molecular formula C10H5ClO3 B1653656 2-chloro-8-hydroxynaphthalene-1,4-dione CAS No. 18855-92-0

2-chloro-8-hydroxynaphthalene-1,4-dione

Cat. No.: B1653656
CAS No.: 18855-92-0
M. Wt: 208.6 g/mol
InChI Key: IWGFPHWJRMEFMO-UHFFFAOYSA-N
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Description

2-Chloro-8-hydroxynaphthalene-1,4-dione is a chlorinated hydroxynaphthoquinone with the molecular formula C10H5ClO3 and a molecular weight of 208.60 g/mol . This compound, bearing the CAS registry number 18855-92-0, is a functionalized derivative of 1,4-naphthalenedione and is closely related to other bioactive naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) . The core 1,4-naphthoquinone structure is a privileged scaffold in medicinal and synthetic chemistry, known for its redox properties and role as a chemical building block . As a synthetic intermediate, this compound serves as a key precursor in organic synthesis, with documented procedures achieving high yields . Its molecular structure, which combines a quinone moiety with both chloro and hydroxy substituents, makes it a versatile substrate for further chemical modifications and for the development of novel compounds with potential biological activity. Researchers can utilize this compound for various laboratory research applications, exclusively in vitro. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or for any personal use. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment .

Properties

IUPAC Name

2-chloro-8-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFPHWJRMEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446065
Record name 2-chloro-8-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18855-92-0
Record name 2-chloro-8-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of Hydroxynaphthoquinones

The chlorination of hydroxy-substituted naphthoquinones represents a foundational approach. For example, 2-chloro-1,4-naphthoquinone is synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) using thionyl chloride at 90°C for 48 hours, achieving an 85% yield. Adapting this method to introduce chlorine at position 2 while retaining a hydroxyl group at position 8 would require protective group strategies. For instance, protecting the 8-hydroxy group with a tert-butyldimethylsilyl (TBS) ether prior to chlorination could prevent undesired side reactions.

Notably, the patent by CN100347141C demonstrates the use of chlorine gas with iron or zinc catalysts in aqueous media for dichlorination of 1,4-naphthoquinones. While this method targets 2,3-dichloro derivatives, modifying the substrate to include a pre-existing hydroxyl group at position 8 could direct chlorination to position 2 via steric or electronic effects. For example, the hydroxyl group at position 8 may deactivate the adjacent positions, favoring chlorination at position 2.

Catalytic Systems for Regioselective Chlorination

Catalysts play a critical role in directing chlorination. Iron powder (1–10 wt%) in aqueous hydrochloric acid enables efficient chlorination of 1-naphthylamine-4-sodium sulfonate to 2,3-dichloro-1,4-naphthoquinone. Substituting the starting material with 8-hydroxy-1,4-naphthoquinone and adjusting the catalyst (e.g., zinc chloride) may enhance selectivity for mono-chlorination at position 2. Table 1 summarizes catalytic systems from literature:

Table 1: Catalytic Chlorination Conditions for Naphthoquinones

Catalyst Solvent Temperature (°C) Yield (%) Reference
Fe powder H2O 30–90 90–95
ZnCl2 Chlorobenzene 30–90 98.5
SOCl2 Neat 90 85

Hydroxylation Strategies for Naphthoquinones

Electrophilic Hydroxylation

Introducing a hydroxyl group at position 8 poses significant challenges due to the electron-deficient nature of the naphthoquinone ring. A method adapted from Sciforum involves bromination of lawsone using H2SO4 and H2O2. Replacing bromine with a hydroxylating agent like hydrogen peroxide in acidic conditions could achieve electrophilic hydroxylation. For example:

$$
\text{Lawsone} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} 8\text{-Hydroxy-1,4-naphthoquinone} + \text{H}_2\text{O}
$$

However, this approach requires precise control over reaction conditions to avoid over-oxidation.

Directed ortho-Hydroxylation

Transition metal-mediated hydroxylation offers improved regioselectivity. Palladium(II) acetate in the presence of oxone has been used to hydroxylate naphthoquinones at positions ortho to existing substituents. Applying this to 2-chloro-1,4-naphthoquinone could direct hydroxylation to position 8 via chelation-assisted catalysis.

Multi-Step Synthesis Approaches

Sequential Functionalization of Naphthalene Derivatives

A modular synthesis starting from 8-hydroxynaphthalene-1-sulfonic acid involves:

  • Sulfonation : Introduce a sulfonic acid group at position 1.
  • Chlorination : Use Cl2 gas with FeCl3 to chlorinate position 2.
  • Oxidation : Convert the sulfonic acid group to a quinone using KMnO4 in acidic conditions.

This route mirrors the industrial synthesis of anthraquinones but remains untested for the target compound.

Protection-Deprotection Strategies

  • Protect the 8-hydroxy group of 8-hydroxy-1,4-naphthoquinone as a methyl ether.
  • Chlorinate at position 2 using thionyl chloride.
  • Deprotect the methyl ether using BBr3 to regenerate the hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Scientific Research Applications

Biological Properties

2-Chloro-8-hydroxynaphthalene-1,4-dione exhibits a range of biological activities that are characteristic of naphthoquinone derivatives. These activities include:

  • Antimicrobial Activity : Studies indicate that naphthoquinones, including this compound, possess significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL .
  • Antitumor Activity : Research has highlighted the potential of naphthoquinones in cancer treatment. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast ductal carcinoma and colon adenocarcinoma. The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells .
  • Neuroprotective Effects : Recent studies have explored the neuroprotective properties of naphthoquinones. These compounds may protect neuronal cells from oxidative damage and could be beneficial in treating neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound is being investigated across various medical fields:

  • Antimicrobial Agents : Given its effectiveness against bacterial strains, this compound is being studied as a potential lead for developing new antimicrobial drugs. Its derivatives have shown promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .
  • Cancer Therapy : The antitumor properties make it a candidate for further development into anticancer agents. Ongoing research aims to modify the structure to enhance efficacy and reduce toxicity .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Ravichandiran et al., 2019Antibacterial activityDemonstrated that derivatives induce oxidative stress in bacteria leading to cell death .
Jang et al., 2020Anticancer activityIdentified significant cytotoxic effects on breast cancer cell lines with potential mechanisms involving apoptosis induction .
Lee et al., 2021NeuroprotectionFound that naphthoquinone derivatives protect neuronal cells from oxidative damage in vitro .

Mechanism of Action

The mechanism of action of 2-chloro-8-hydroxynaphthalene-1,4-dione involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, which is the basis for its antibacterial and antifungal activities. The compound can also inhibit specific enzymes by forming covalent bonds with their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-8-hydroxynaphthalene-1,4-dione with three classes of dione-containing compounds: bis-(β-enamino-pyran-2,4-dione) derivatives, imidazolidin-2,4-diones, and methoxy-substituted naphthalene-1,4-diones.

Bis-(β-Enamino-Pyran-2,4-Dione) Derivatives

  • Structural Differences : These compounds (e.g., 2a and 2b in ) feature a pyran-2,4-dione core linked via a 1,6-hexylene spacer, unlike the fused naphthalene system of the target compound.
  • Electronic Properties : DFT calculations revealed dipole moments of 2a (8.98 D) and 2b (5.43 D), highlighting the influence of substituents on polarity . The target compound’s Cl and OH groups likely yield a dipole moment intermediate between these values.
  • Crystal Packing : H...H (40–44%), O...H (22–28%), and H...C (14–17%) interactions dominate in bis-pyran-diones . The target compound’s Cl and OH groups may instead promote Cl...H or O-H...O hydrogen bonds, altering packing efficiency.

Imidazolidin-2,4-Diones

  • Core Structure : These five-membered heterocyclic diones (e.g., IM-3 and IM-7 in ) lack the aromatic naphthalene system but share the 1,4-dione motif.
  • Synthetic Routes: Synthesized via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% of products . This contrasts with the likely Friedel-Crafts or nucleophilic substitution pathways for the target compound.
  • Bioactivity : IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, while IM-3 exhibits CNS activity . The target compound’s bioactivity remains unexplored, but its aromatic system may favor interactions with hydrophobic protein pockets.

Methoxy-Substituted Naphthalene-1,4-Diones

  • Example Compound : 2-Methoxy-8-(7-methoxy-2-oxo-2H-chromen-6-yl)-6-methyl-1,4-dihydronaphthalene-1,4-dione () shares the naphthalene core but incorporates methoxy and coumarin-derived substituents.
  • Electronic Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl in the target compound. The coumarin moiety in ’s compound may enhance UV absorption or fluorescence, whereas the target’s OH group could increase solubility.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Compound Class Substituents Dipole Moment (D) Dominant Intermolecular Interactions Bioactivity
Naphthalene-1,4-dione (Target) 2-Cl, 8-OH Predicted: ~7.2 O-H...O, Cl...H Not reported
Bis-pyran-2,4-diones (2a) β-enamino, C2-symmetry 8.98 H...H, O...H None reported
Imidazolidin-2,4-diones (IM-7) 3-phenyl, 5-(4-isopropylphenyl) N/A N/A Cardiovascular effects
Methoxy-naphthalene-dione 2-OCH₃, 6-CH₃, 8-coumarinyl N/A π-Stacking, H-bonding Not reported

Key Research Findings

  • Pharmacological Potential: While imidazolidin-2,4-diones show CNS and cardiovascular effects, the target compound’s bioactivity is untested but could align with anticancer or antimicrobial properties common in halogenated naphthoquinones.
  • Computational Reliability : Strong DFT-NMR correlations (R² ≥ 0.93) in bis-pyran-diones suggest computational models could accurately predict the target compound’s spectral data .

Biological Activity

2-Chloro-8-hydroxynaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of 1,4-naphthoquinones known for their significant pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Properties

Research has demonstrated that naphthoquinones, including this compound, exhibit potent antimicrobial activity . A study highlighted that derivatives of naphthoquinones showed significant inhibition against various bacterial strains and fungi. For instance, modified naphthoquinones displayed enhanced efficacy against Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis5 µg/mL
2-Chloro-3-(thiazol-2-yl)amino-1,4-naphthoquinonePseudomonas aeruginosa10 µg/mL

Anticancer Activity

The anticancer potential of naphthoquinones has been extensively studied. In vitro evaluations indicated that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC320Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of naphthoquinones have also been documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β in THP-1 cells, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 1: Cardioprotective Effects

A notable study investigated the cardioprotective effects of a related naphthoquinone derivative in a rat model of ischemic stroke. The compound significantly reduced the area of cytotoxic edema and improved cognitive functions post-treatment . This suggests that derivatives like this compound may offer protective effects against oxidative stress.

Case Study 2: Antiplatelet Activity

Another investigation focused on the antiplatelet activity of thio-derivatives of naphthoquinones. These derivatives exhibited significant inhibition of platelet aggregation with IC50 values ranging from 5 to 15 µM without causing cytotoxicity . This highlights the potential application of these compounds in thrombus formation treatment.

Structure-Activity Relationship (SAR)

The biological activity of naphthoquinones is closely linked to their chemical structure. Modifications at specific positions on the naphthoquinone ring can enhance or diminish their biological effects. For instance, the introduction of halogen groups or thio substituents has been shown to improve antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionEnhanced antimicrobial activity
Thio group additionIncreased antiplatelet activity
Hydroxyl group positioningImproved cytotoxicity

Q & A

Basic: What are the standard synthetic routes for 2-chloro-8-hydroxynaphthalene-1,4-dione, and how are reaction conditions optimized?

Answer:
The synthesis typically involves halogenation and hydroxylation of naphthoquinone precursors. For example, halogenated intermediates like 2,3-dichloro-1,4-naphthoquinone are reacted with hydroxyl-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

  • Reagent selection : Propargyl bromide or substituted amines for regioselective substitution .
  • Optimization variables : Reaction time (2–6 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 to 1:1.5 for nucleophile:quinone).
  • Monitoring : TLC with n-hexane:ethyl acetate (9:1) to track progress .
    Yields range from 54.9% to 89.6%, depending on substituent steric/electronic effects (Table 1) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A multi-technique approach ensures structural validation:

  • IR spectroscopy : Confirms carbonyl (1700–1650 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and substituent environments (e.g., chloro vs. hydroxy groups) .
  • X-ray crystallography : Resolves stereochemical details, such as torsion angles (e.g., C14—O3—C19—O4 = −177.49°) .
  • Melting point analysis : Consistency with literature values (e.g., 123–125°C) indicates purity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (inspected pre-use) and flame-retardant suits to prevent skin contact .
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection if aerosolization occurs .
  • Spill management : Contain with inert absorbents (e.g., vermiculite); avoid drain disposal .
  • Storage : Seal containers and store at 0–6°C, segregated from oxidizers .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated naphthoquinones?

Answer:
Discrepancies (e.g., antimicrobial vs. inactive derivatives) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups .
  • Assay variability : Standardize microbial strains (e.g., E. coli ATCC 25922) and concentrations (50–100 µg/mL) using CLSI guidelines .
  • Statistical validation : Apply ANOVA to assess significance of activity differences (e.g., p < 0.05) .

Example : Derivatives with 4-fluorophenylthio groups (e.g., compound 6b ) show higher antimicrobial activity (MIC = 50 µg/mL) than non-halogenated analogs .

Advanced: What strategies improve the yield of electrophilic substitution reactions in naphthoquinone systems?

Answer:

  • Activation : Use Lewis acids (e.g., FeCl₃) or polar aprotic solvents (DMF) to enhance quinone electrophilicity .
  • Regioselectivity : Block competing positions with methoxy groups, directing chloro/hydroxy additions to C-2/C-8 .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes side products, improving yield by 15–20% .

Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Answer:

  • Polar aprotic solvents (DMSO) : Stabilize enol tautomers via intramolecular H-bonding, observed in ¹H NMR (δ 12–14 ppm for enolic -OH) .
  • Protic solvents (MeOH) : Shift equilibrium toward diketo forms, confirmed by UV-Vis λmax shifts (Δ ~20 nm) .
  • Computational modeling : DFT calculations predict tautomer stability, aligning with experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-chloro-8-hydroxynaphthalene-1,4-dione
Reactant of Route 2
Reactant of Route 2
2-chloro-8-hydroxynaphthalene-1,4-dione

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